Home > Products > Screening Compounds P11156 > 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one - 897475-84-2

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Catalog Number: EVT-3434437
CAS Number: 897475-84-2
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a novel Positron-Emission Tomography (PET) imaging agent designed specifically for Monoacylglycerol Lipase (MAGL). This compound exhibits high uptake in MAGL-enriched brain regions and demonstrates reversible binding kinetics, making it ideal for quantitative assessment of MAGL levels. []
  • Relevance: While this compound shares the piperazine ring system with 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, its primary relevance lies in its focus on imaging agents targeting specific biological targets. The research highlights the importance of tailoring lipophilicity and binding kinetics for successful PET imaging agents, which can be valuable considerations for designing related compounds with specific applications. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is a novel therapeutic agent under investigation for its potential in treating diarrhea-predominant irritable bowel syndrome (d-IBS). It exhibits a dual mechanism of action as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. TZB-30878 effectively normalizes stress-induced defecation in animal models of IBS. []
  • Relevance: Similar to 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, this compound contains a piperazine ring. The research on TZB-30878 emphasizes the potential of combining different pharmacological activities within a single molecule for treating complex disorders like d-IBS. This concept of multi-target drugs could be relevant for exploring the therapeutic applications of structurally similar compounds. []

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone (4)

  • Compound Description: Compound 4 is a 1,2,3-triazole derivative synthesized through a microwave-assisted click reaction. This study focuses on developing efficient and eco-friendly synthetic methods for this class of compounds. []
  • Relevance: This compound shares the benzothiazole and piperazine moieties with 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one. The study highlights the successful utilization of microwave irradiation for accelerating the synthesis, suggesting a potentially applicable approach for synthesizing the target compound or related derivatives. []

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives (4a–f)

  • Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity. Several compounds in this series displayed significant protection against seizures in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Notably, compound 4a exhibited potent anticonvulsant activity with an ED50 of 58 mg/kg in the MES screen and 56 mg/kg in the scPTZ screen, surpassing the potency of the reference drug ethosuximide. []
  • Relevance: These compounds, like 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, feature a benzothiazole group linked to a piperazine ring through an amide bond. The study underscores the anticonvulsant potential of this structural motif, suggesting that similar compounds, including the target compound, might also possess interesting pharmacological properties. []

3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)quinazolin-4(3H)-ones (1-12)

  • Compound Description: This series of compounds, containing a quinazolin-4(3H)-one core, was synthesized and evaluated for its antimicrobial and antimycobacterial activities. Several compounds showed promising antimicrobial activity, with compounds 3b, 3i, 3h, 3e, 3j, 3k, 3l, 1, 2, 4, 8, 9, 10 emerging as particularly potent. Interestingly, compounds that exhibited strong antimicrobial activity also demonstrated notable antitubercular activity. []
  • Relevance: While not sharing a direct structural similarity with 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, this series of compounds highlights the importance of exploring various heterocyclic scaffolds for developing antimicrobial and antimycobacterial agents. The 6-methylbenzo[d]thiazol-2-yl substituent present in these compounds draws a connection to the target compound, suggesting that modifications to the core structure of the target compound could lead to compounds with interesting biological profiles. []

2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one (3a–j)

  • Compound Description: This series of thiazolidin-4-one derivatives was synthesized and screened for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compounds demonstrated significant activity against both bacterial types. []
  • Relevance: This series of compounds, like 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, incorporates a 6-methylbenzo[d]thiazol-2-yl moiety. The study underscores the antibacterial potential of this structural motif and suggests that incorporating different heterocyclic rings, like the thiazolidin-4-one in this case, could be a viable strategy for developing novel antibacterial agents. []

3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives

  • Compound Description: This study explored a series of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as potential topoisomerase I inhibitors for cancer treatment. Many of the synthesized compounds exhibited potent cytotoxicity against various human cancer cell lines. Notably, compound 5a emerged as a promising candidate, demonstrating potent Topo I inhibitory activity, inducing S phase cell cycle arrest, and triggering apoptosis in cancer cells. []
  • Relevance: Though structurally distinct from 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, these derivatives share the benzo[d]thiazole moiety. The research emphasizes the significance of this heterocycle in medicinal chemistry and its potential for developing anticancer agents. While the target compound might not possess topoisomerase I inhibitory activity, the study suggests that exploring different substitutions and modifications on the benzo[d]thiazole core could lead to compounds with valuable pharmacological properties. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) derivatives

  • Compound Description: This research investigated a series of 6-substituted SN79 analogs, exploring their structure-activity relationships concerning their cytotoxic and metabolically stimulative effects on sigma receptors. The study aimed to identify structural features responsible for these divergent functions. Substitutions on the benzoxazolone ring led to high-affinity sigma-2 receptor ligands, some of which induced cell death, while others stimulated metabolic activity. The findings provided valuable insights into the complex pharmacology of sigma receptors. []
  • Relevance: Although structurally different from 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, the SN79 derivatives share the piperazine ring. This research underscores the importance of exploring structural variations, particularly substitutions, for fine-tuning the pharmacological profiles of compounds containing similar pharmacophores. Understanding how different substituents on the piperazine ring influence activity and selectivity can provide valuable insights for designing novel compounds with improved therapeutic potential. []

2-(3-(4-(4-[18F]Fluorobenzyl)piperazin-1-yl)propyl)benzo[d]thiazole ([18F]4)

  • Compound Description: [18F]4 is a radioligand designed for Positron Emission Tomography (PET) imaging of the dopamine D4 receptor. This compound shows high affinity and selectivity for the D4 receptor with desirable lipophilicity for in vivo studies. []
  • Relevance: Sharing the benzo[d]thiazole and piperazine moieties with 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one, this compound emphasizes the application of these structural elements in developing PET imaging agents targeting specific neurological receptors. The research underscores the importance of optimizing affinity, selectivity, and pharmacokinetic properties for successful in vivo imaging, which can be valuable considerations for designing related compounds. []

Properties

CAS Number

897475-84-2

Product Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C22H25N3O3S2/c1-16-6-8-18(9-7-16)30(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-17(2)4-3-5-19(21)29-22/h3-9H,10-15H2,1-2H3

InChI Key

BCWITZPKVGKUJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.